molecular formula C23H18FN3O5S B15393689 methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B15393689
M. Wt: 467.5 g/mol
InChI Key: GXVZUVDMUPQFHN-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its structure includes a thienopyrimidine core, which is known for its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C24H22FN3O3S
Molecular Weight 451.5 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects:

  • Enzyme Inhibition : The thienopyrimidine structure allows for selective inhibition of specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications for drug development:

  • Study on CDK Inhibitors : Research focused on designing PROTACs targeting CDK4/6 showed promising results in degrading specific proteins linked to cancer progression .
  • Antimicrobial Efficacy : A study indicated that thienopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H18FN3O5S/c1-13-11-14(7-8-16(13)24)27-21(29)20-18(9-10-33-20)26(23(27)31)12-19(28)25-17-6-4-3-5-15(17)22(30)32-2/h3-11H,12H2,1-2H3,(H,25,28)

InChI Key

GXVZUVDMUPQFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.